REACTION_CXSMILES
|
Cl.[NH2:2][OH:3].C[O-].[Na+].[C:7]([C:10]1[CH:15]=[CH:14][N:13]=[CH:12][CH:11]=1)(=O)[CH3:8]>CO>[C:7](=[N:2][OH:3])([C:10]1[CH:15]=[CH:14][N:13]=[CH:12][CH:11]=1)[CH3:8] |f:0.1,2.3|
|
Name
|
|
Quantity
|
110 mmol
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
sodium methylate
|
Quantity
|
110 mmol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
110 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=CC=NC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature for 3 hours and at the reflux temperature for 2.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After the mixture had cooled
|
Type
|
CUSTOM
|
Details
|
the precipitate of sodium chloride was separated by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated by evaporation to one-half of the original volume
|
Type
|
ADDITION
|
Details
|
The concentrate was diluted with 50 ml
|
Type
|
CONCENTRATION
|
Details
|
of water and the solution concentrated to a volume of about 100 ml
|
Type
|
TEMPERATURE
|
Details
|
This concentrate was chilled in an ice bath for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the precipitate of the oxime was separated by filtration in the cold
|
Type
|
CUSTOM
|
Details
|
There were obtained 8.38 g
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C1=CC=NC=C1)=NO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 61.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl.[NH2:2][OH:3].C[O-].[Na+].[C:7]([C:10]1[CH:15]=[CH:14][N:13]=[CH:12][CH:11]=1)(=O)[CH3:8]>CO>[C:7](=[N:2][OH:3])([C:10]1[CH:15]=[CH:14][N:13]=[CH:12][CH:11]=1)[CH3:8] |f:0.1,2.3|
|
Name
|
|
Quantity
|
110 mmol
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
sodium methylate
|
Quantity
|
110 mmol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
110 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=CC=NC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature for 3 hours and at the reflux temperature for 2.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After the mixture had cooled
|
Type
|
CUSTOM
|
Details
|
the precipitate of sodium chloride was separated by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated by evaporation to one-half of the original volume
|
Type
|
ADDITION
|
Details
|
The concentrate was diluted with 50 ml
|
Type
|
CONCENTRATION
|
Details
|
of water and the solution concentrated to a volume of about 100 ml
|
Type
|
TEMPERATURE
|
Details
|
This concentrate was chilled in an ice bath for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the precipitate of the oxime was separated by filtration in the cold
|
Type
|
CUSTOM
|
Details
|
There were obtained 8.38 g
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C1=CC=NC=C1)=NO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 61.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |